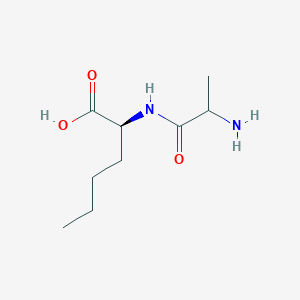
N-(2-Aminopropanoyl)norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminopropanoyl)norleucine is a synthetic amino acid derivative It is structurally characterized by the presence of an amino group attached to the second carbon of the propanoyl group, which is further linked to norleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopropanoyl)norleucine typically involves the reaction of norleucine with 2-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overexpress specific enzymes that catalyze the formation of this compound from precursor molecules like norleucine and 2-aminopropanoic acid .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminopropanoyl)norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminopropanoyl)norleucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity.
Industry: Utilized in the production of biopharmaceuticals and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of N-(2-Aminopropanoyl)norleucine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It may interact with specific molecular targets, such as enzymes, and modulate their activity by altering the conformation of the active site or by participating in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Norleucine: An isomer of leucine with similar biochemical properties.
Norvaline: An isomer of valine that shares similar metabolic pathways with norleucine.
Aminocaproic Acid: A similar amino acid derivative used in various biochemical applications.
Uniqueness
N-(2-Aminopropanoyl)norleucine is unique due to its specific structural features, which allow it to be incorporated into peptides and proteins in a manner that can modulate their function. This makes it a valuable tool in protein engineering and drug discovery, where precise control over protein structure and activity is essential .
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2S)-2-(2-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |
Clave InChI |
RSIYBPVKRVHPQK-MLWJPKLSSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)NC(=O)C(C)N |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


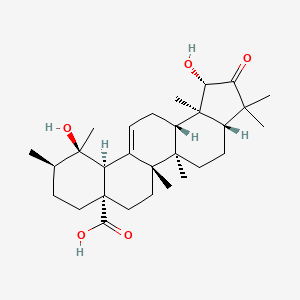
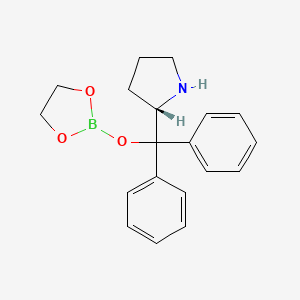
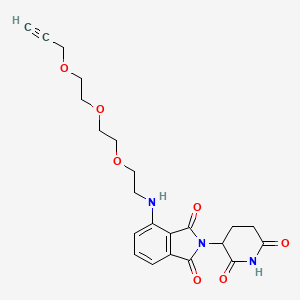
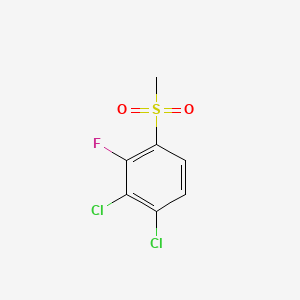
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
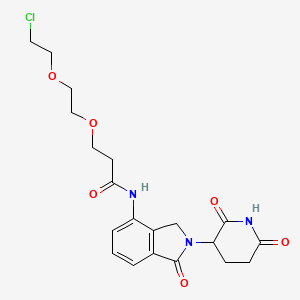
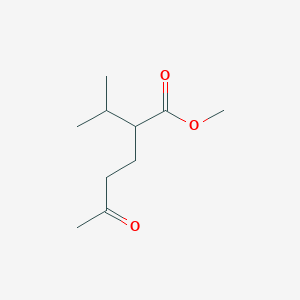
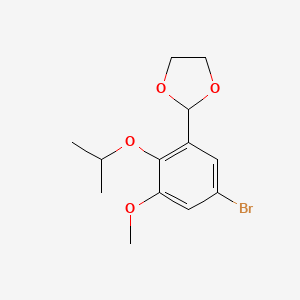


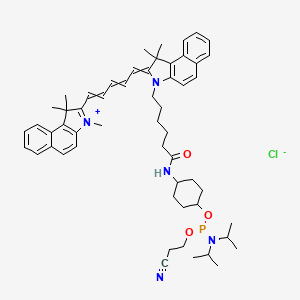
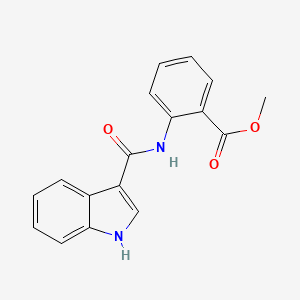
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
